molecular formula C15H16BrNO2S B4279340 4-bromo-N-(1-phenylpropyl)benzenesulfonamide

4-bromo-N-(1-phenylpropyl)benzenesulfonamide

Cat. No.: B4279340
M. Wt: 354.3 g/mol
InChI Key: UCTQYNXGSZVHLK-UHFFFAOYSA-N
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Description

4-bromo-N-(1-phenylpropyl)benzenesulfonamide is an organic compound with the molecular formula C15H16BrNO2S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

The synthesis of 4-bromo-N-(1-phenylpropyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 1-phenylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Chemical Reactions Analysis

4-bromo-N-(1-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-phenylpropyl)benzenesulfonamide largely depends on its target. In medicinal applications, it often acts as an inhibitor of carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, thereby inhibiting its activity and affecting the physiological processes regulated by the enzyme .

Comparison with Similar Compounds

Similar compounds to 4-bromo-N-(1-phenylpropyl)benzenesulfonamide include:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-bromo-N-(1-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2S/c1-2-15(12-6-4-3-5-7-12)17-20(18,19)14-10-8-13(16)9-11-14/h3-11,15,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTQYNXGSZVHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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